molecular formula C20H24N2O6 B6604153 tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate CAS No. 2230828-25-6

tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B6604153
CAS No.: 2230828-25-6
M. Wt: 388.4 g/mol
InChI Key: OJXMUGBFPRDANQ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperidine ring substituted at the 4-position with a 2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl group and a tert-butyl carbamate protecting group at the 1-position ().
Molecular Formula: C₁₈H₂₂N₂O₅ (derived from CAS 2248361-62-6 in ).
Applications: Primarily used as a synthetic intermediate in medicinal chemistry, particularly for kinase inhibitors and protease-targeting drugs ().

Properties

IUPAC Name

tert-butyl 4-[2-(1,3-dioxoisoindol-2-yl)oxy-2-oxoethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-20(2,3)27-19(26)21-10-8-13(9-11-21)12-16(23)28-22-17(24)14-6-4-5-7-15(14)18(22)25/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXMUGBFPRDANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photoredox Catalysis Pathway

The pyridinium salt (Py S1) acts as a single-electron transfer (SET) agent under blue light (40 W LED), generating aryl or alkyl radicals from brominated precursors. For tert-butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate, the proposed mechanism involves:

  • Radical initiation : Irradiation excites Py S1, which abstracts an electron from the bromoethyl precursor to form a carbon-centered radical.

  • Radical coupling : The radical intermediates combine with 1,3-dioxoisoindolin-2-ol-derived species, forming the C–O ester bond.

  • Termination : Proton transfer and oxidation yield the final product.

Optimization parameters :

  • Solvent : DMA enhances radical stability and solubility.

  • Temperature : Maintaining temperatures below 30°C prevents side reactions.

  • Catalyst loading : Py S1 is used in stoichiometric amounts (1.5 equiv relative to bromide).

Comparative Analysis of Methodologies

Parameter Photochemical with Py S1 Radical Coupling with RAEs
Yield70–85%65–80% (extrapolated)
Reaction Time24 h16–24 h
PurificationSilica gel chromatographyRecrystallization/Chromatography
Functional Group ScopeBroadModerate

Characterization and Analytical Data

Spectroscopic Characterization

  • 1H NMR (500 MHz, CDCl3) : δ 7.85–7.82 (m, 4H, isoindolinone aromatic), 4.25 (s, 2H, piperidine N–CH2), 3.10–3.07 (m, 2H, O–CH2–CO), 2.80 (s, 2H, piperidine CH2), 1.47 (s, 9H, tert-butyl).

  • 13C NMR (126 MHz, CDCl3) : δ 167.5 (C=O), 154.8 (tert-butyl carbonyl), 134.2–126.5 (aromatic carbons), 79.6 (piperidine C–O), 44.3–28.4 (aliphatic carbons).

  • HRMS (ESI) : Calculated for C22H27NNaO4+ [M+Na]+: 392.1832; Found: 392.1829.

Purity and Stability

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Stability : Stable at −20°C for >6 months; degrades upon prolonged exposure to light or moisture.

Industrial and Research Applications

This compound serves as a key intermediate in medicinal chemistry for the synthesis of protease inhibitors and kinase-targeting agents. Its tert-butyl carbamate group enables facile deprotection under acidic conditions, while the isoindolinone moiety enhances binding affinity to hydrophobic enzyme pockets .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phthalimide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogs with Piperidine/Piperazine Backbones

Compound A : tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperazine-1-carboxylate (CAS 227776-28-5, AB8655)
  • Key Differences :
    • Backbone : Piperazine instead of piperidine.
    • Linker : Ethyl group (-CH₂CH₂-) vs. oxoethyl (-CO-CH₂-O-).
  • Impact :
    • Piperazine introduces an additional nitrogen, increasing polarity and hydrogen-bonding capacity.
    • The ethyl linker lacks the electrophilic ketone, reducing reactivity toward nucleophiles ().
Compound B : tert-Butyl 3-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate (CAS 1190890-10-8)
  • Key Differences :
    • Substitution Position : 3-position vs. 4-position on piperidine.
    • Linker : Direct attachment of dioxoisoindolinyl group without an oxoethyl spacer.
  • Impact :
    • Steric hindrance at the 3-position may limit conformational flexibility.
    • Absence of the oxoethyl spacer reduces solubility in polar solvents ().

Analogs with Modified Linkers

Compound C : tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 135716-09-5)
  • Key Differences :
    • Functional Group : Ethoxycarbonyl (-CO-OEt) replaces dioxoisoindolinyloxy.
  • Impact :
    • Lower molecular weight (275.26 vs. 316.40 g/mol) and reduced aromaticity.
    • Enhanced hydrolytic stability due to the absence of the labile isoindolinyl ester ().
Compound D : tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate (CAS 876147-52-3)
  • Key Differences :
    • Backbone : Morpholine (oxygen-containing heterocycle) vs. piperidine.
    • Linker : Methyl group (-CH₂-) vs. oxoethyl.
  • Impact: Morpholine’s oxygen improves water solubility but reduces lipophilicity.

Pharmacologically Active Derivatives

Compound E : tert-Butyl 4-(1-(3-(((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-2-methyl-1H-indol-1-yl)ethyl)piperidine-1-carboxylate (CAS 1450655-10-3)
  • Key Differences: Substituents: Complex indole and pyridinone moieties replace the dioxoisoindolinyl group.
  • Impact :
    • Enhanced target specificity for kinase inhibition due to the indole-carbamoyl group.
    • Higher molecular weight (563.6 g/mol) may reduce bioavailability ().

Physicochemical Properties

Property Target Compound Compound A Compound C
Molecular Weight (g/mol) 316.40 () 275.26 () 275.26 ()
Melting Point Not reported 68–70°C () Liquid ()
Solubility Moderate in DMSO/EtOAc High in CH₂Cl₂ () Low in water ()

Biological Activity

tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H20N2O7
  • Molecular Weight : 388.37 g/mol
  • CAS Number : 1950635-36-5

The compound features a piperidine ring and a dioxoisoindoline moiety, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has been shown to interact with various kinases, potentially inhibiting their activity. For example, it may affect the activity of CDK6 and other related kinases, which play crucial roles in cell cycle regulation .
  • Multidrug Resistance Reversal : Research indicates that compounds with similar structures can act as multidrug resistance (MDR) reversers by blocking efflux pumps in cancer cells, enhancing the efficacy of chemotherapeutic agents .
  • Antiproliferative Effects : The compound exhibits antiproliferative properties against certain cancer cell lines, likely due to its ability to interfere with cellular signaling pathways involved in growth and survival .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

StudyFindings
Study 1Demonstrated that the compound inhibits cell proliferation in breast cancer cell lines by inducing apoptosis .
Study 2Showed that it effectively reverses MDR in ovarian cancer models when used in combination with standard chemotherapy .
Study 3Investigated the compound's selectivity towards specific kinase targets, revealing high affinity for CDK6 and potential therapeutic applications in cancer treatment .

Case Study 1: Breast Cancer

A study conducted on MCF-7 breast cancer cells revealed that this compound significantly reduced cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Ovarian Cancer

In a preclinical model of ovarian cancer, this compound was administered alongside doxorubicin. Results indicated a marked increase in sensitivity to doxorubicin treatment, suggesting its potential as an MDR reversal agent.

Q & A

Q. What synthetic methodologies are recommended for preparing tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step routes, such as coupling the dioxoisoindolin-yl moiety to the piperidine backbone via a linker. Key steps may include:
  • Step 1 : Activation of the carboxylic acid group in 1,3-dioxoisoindoline using coupling agents like EDCI or DCC.
  • Step 2 : Reaction with tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate under mild basic conditions (e.g., DMAP or triethylamine) to form the ester bond .
    Optimization strategies:
  • Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
  • Monitor reaction progress via TLC or HPLC to terminate at peak conversion.
  • Purify intermediates via flash chromatography to remove unreacted starting materials .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Employ a combination of analytical techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the tert-butyl group (~1.4 ppm singlet), piperidine protons (δ 1.5–3.0 ppm), and dioxoisoindolin-yl aromatic signals (δ 7.5–8.5 ppm) .
  • HRMS : To verify molecular weight (expected [M+H]⁺ for C₂₂H₂₇N₂O₆: ~427.18) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% target peak area) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Despite limited GHS data for the exact compound, assume hazards based on structural analogs:
  • Respiratory Protection : Use N95 masks or fume hoods to avoid inhalation of fine particles .
  • Skin/Eye Protection : Nitrile gloves and goggles, as piperidine derivatives may cause irritation .
  • Storage : Keep in a cool, dry environment away from strong oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer : Use in silico tools:
  • Molecular Docking : Dock the compound into target protein active sites (e.g., kinases or GPCRs) using AutoDock Vina. Focus on hydrogen bonding between the dioxoisoindolin-yl carbonyl groups and catalytic residues .
  • Pharmacophore Modeling : Identify key features (e.g., hydrogen bond acceptors from the dioxoisoindolin moiety) using Schrödinger’s Phase .
    Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. What strategies resolve contradictions in reported toxicity or reactivity data?

  • Methodological Answer : Address discrepancies through:
  • Dose-Response Studies : Conduct MTT assays on cell lines (e.g., HEK293) to establish IC₅₀ values, comparing results across labs .
  • Reactivity Profiling : Use differential scanning calorimetry (DSC) to assess thermal stability and identify conditions triggering decomposition .
  • Meta-Analysis : Cross-reference PubChem data (excluding unreliable sources) to identify consensus on hazards .

Q. What are the structure-activity relationships (SAR) for modifying the dioxoisoindolin-yl group in this compound?

  • Methodological Answer : Design analogs with:
  • Electron-Withdrawing Substituents : Replace hydrogen with -NO₂ or -CF₃ on the dioxoisoindolin ring to enhance electrophilicity and target binding .
  • Steric Modifications : Introduce methyl groups to the piperidine ring to alter conformational flexibility and bioavailability .
    Evaluate SAR using parallel synthesis and high-throughput screening against disease-relevant targets (e.g., cancer cell lines) .

Data Contradiction Analysis

Q. How should researchers address variability in reported synthetic yields?

  • Analysis : Yield discrepancies (e.g., 60% vs. 85%) may stem from:
  • Coupling Efficiency : Differences in activating agents (EDCI vs. DCC) or reaction time .
  • Purification Methods : Column chromatography vs. recrystallization impacts recovery .
    Resolution : Standardize protocols using kinetic monitoring (e.g., in-situ IR) to optimize coupling completion .

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